N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Description
N-[(4-Chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-methoxyphenyl group at position 6 and a 4-chlorophenylmethyl moiety on the acetamide nitrogen (Fig. 1). The compound’s synthesis involves multi-step reactions, including condensation of intermediates such as ethyl (6-(4-substituted phenyl)imidazo[2,1-b]thiazol-3-yl)acetate with hydrazine hydrate, followed by functionalization of the acetamide side chain .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c1-27-18-8-4-15(5-9-18)19-12-25-17(13-28-21(25)24-19)10-20(26)23-11-14-2-6-16(22)7-3-14/h2-9,12-13H,10-11H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHVQDDSJXMSIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. Common synthetic methods include:
Condensation Reaction: This involves the reaction of 2-aminobenzenethiol with aldehydes or ketones in the presence of a catalyst such as piperidine in ethanol solvent.
Cyclization: The intermediate product undergoes cyclization to form the benzothiazole ring.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often employ green chemistry principles to minimize environmental impact. These methods include:
Microwave Irradiation: This technique accelerates the reaction process and improves yield.
One-Pot Multicomponent Reactions: These reactions combine multiple steps into a single process, reducing the need for purification and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Dess-Martin periodinane, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with imidazo[2,1-b][1,3]thiazole scaffolds exhibit cytotoxicity against various human cancer cell lines. In vitro studies have shown that N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, similar compounds have been evaluated for their effects on estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), demonstrating significant anticancer activity .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Derivatives of thiazole and imidazole are known to exhibit activity against both Gram-positive and Gram-negative bacteria. In one study, related thiazol derivatives were evaluated for their in vitro antimicrobial activity using the turbidimetric method against various bacterial strains . The findings suggest that this compound could be a promising candidate for further development as an antimicrobial agent.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer efficacy of similar compounds, it was found that specific derivatives exhibited percent growth inhibition (PGI) rates exceeding 70% against several cancer cell lines. These results highlight the potential of imidazo[2,1-b][1,3]thiazole derivatives in cancer therapy .
Case Study 2: Antimicrobial Efficacy
A series of thiazole derivatives were synthesized and tested for antimicrobial activity. Among them, certain compounds demonstrated significant inhibitory effects against both bacterial and fungal pathogens. The results from these studies indicate that modifications in the chemical structure can enhance biological activity .
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Impact of Substituents on Pharmacological Activity
- Halogenated Aryl Groups : Compounds with 4-chlorophenyl or 4-bromophenyl substituents (e.g., 5g, 5l) demonstrate enhanced cytotoxicity, likely due to improved hydrophobic interactions with biological targets. For example, 5l showed superior activity against MDA-MB-231 breast cancer cells compared to sorafenib .
- However, its exact role requires further investigation.
- Acetamide Side Chain : Bulky substituents like piperazine derivatives (e.g., 5j, 5l) enhance anticancer potency, possibly by engaging in hydrogen bonding or π-π stacking with kinase domains .
Biological Activity
N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C21H18ClN3O2S
- Molecular Weight : 397.91 g/mol
- SMILES Notation : O=C(NC(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)OC)C3=N(C(=S)N=C3)
This structure features a thiazole ring fused with an imidazole moiety, which is known for contributing to various pharmacological activities.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing imidazo[2,1-b]thiazole scaffolds. For instance:
- A study evaluated a series of imidazo[2,1-b]thiazole derivatives against human cancer cell lines such as MDA-MB-231 and HepG2. The compound exhibited significant cytotoxicity with an IC50 value of 1.4 µM against MDA-MB-231 cells, indicating strong antitumor activity compared to the reference drug sorafenib (IC50 = 5.2 µM) .
2. Anticonvulsant Activity
Research has also explored the anticonvulsant properties of thiazole-containing compounds. In a picrotoxin-induced convulsion model, derivatives similar to this compound demonstrated notable activity with median effective doses (ED50) in the range of 18.4 mg/kg . The presence of electron-withdrawing groups like chlorine has been linked to enhanced anticonvulsant effects.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial in tumor angiogenesis .
- Cell Cycle Arrest : Studies suggest that imidazo[2,1-b]thiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
In a comprehensive study involving various derivatives of imidazo[2,1-b]thiazoles:
- The compound N-(6-(4-chlorophenyl)-imidazo[2,1-b]thiazol-3-yl)-N'-benzylideneacetohydrazide was synthesized and tested against A549 lung adenocarcinoma cells and NIH/3T3 mouse embryoblasts. It exhibited selective cytotoxicity with an IC50 value significantly lower than standard chemotherapeutics .
Case Study 2: Anticonvulsant Efficacy
A recent investigation into the anticonvulsant properties of thiazole derivatives revealed that modifications at the phenyl ring positions greatly influenced efficacy:
Q & A
Q. What are the common synthetic routes for preparing N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the imidazo[2,1-b][1,3]thiazole core via condensation of substituted thiazoles and imidazole precursors under acidic conditions.
- Step 2: Acetamide coupling using reagents like chloroacetyl chloride in solvents such as dimethylformamide (DMF) or dichloromethane (DCM), with triethylamine as a catalyst to facilitate the reaction .
- Step 3: Final purification via column chromatography or recrystallization.
Key parameters include temperature control (0–80°C), inert atmospheres (N₂/Ar), and monitoring via TLC .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z ~464) .
- X-ray Crystallography: Resolves 3D conformation, critical for understanding binding interactions (e.g., dihedral angles between aromatic rings) .
Q. What preliminary biological activities have been reported for this compound?
Structural analogs exhibit:
- Anticancer activity: IC₅₀ values in the micromolar range (e.g., 1.4 µM against MDA-MB-231 cells) via VEGFR2 inhibition .
- Antimicrobial potential: Imidazo-thiazole derivatives show activity against Gram-positive bacteria (MIC = 8–32 µg/mL) .
- Enzyme inhibition: Acetylcholinesterase (AChE) inhibition in vitro, suggesting neuropharmacological applications .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing by-products?
- Solvent Screening: Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to enhance solubility and reduce side reactions .
- Catalyst Variation: Compare triethylamine with DBU (1,8-diazabicycloundec-7-ene) for improved coupling efficiency .
- Temperature Gradients: Use stepwise heating (e.g., 25°C → 60°C) to control exothermic intermediates.
Validate purity via HPLC (>95%) and quantify by-products using LC-MS .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay conditions: Variations in cell lines (e.g., HepG2 vs. MDA-MB-231) or incubation times .
- Structural analogs: Subtle substituent changes (e.g., 4-methoxy vs. 4-chloro phenyl) alter bioavailability .
Methodological Solution: - Perform dose-response curves across multiple assays (e.g., MTT, apoptosis markers).
- Use statistical tools (ANOVA, PCA) to identify variables impacting activity .
Q. What computational approaches predict the compound’s molecular targets?
- Molecular Docking: Screen against kinase libraries (e.g., VEGFR2, EGFR) using AutoDock Vina to identify binding poses (ΔG < −8 kcal/mol) .
- QSAR Modeling: Correlate substituent electronegativity (e.g., Hammett σ values) with cytotoxicity to design optimized derivatives .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
Q. How to establish structure-activity relationships (SAR) for this compound?
- Substituent Scanning: Synthesize derivatives with halogens (F, Cl), alkoxy groups, or heteroaromatic rings at the 4-position of phenyl rings .
- Bioisosteric Replacement: Replace the acetamide group with sulfonamide or urea to modulate solubility and potency .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger’s Phase .
Q. What are the challenges in pharmacokinetic profiling, and how to address them?
- Low Solubility: Use co-solvents (e.g., PEG-400) in in vivo studies or formulate as nanoparticles .
- Metabolic Stability: Assess cytochrome P450 interactions via liver microsome assays (e.g., t₁/₂ < 30 min indicates rapid metabolism) .
- Blood-Brain Barrier Penetration: Predict via PAMPA-BBB models (Pe > 4.0 × 10⁻⁶ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
